molecular formula C11H10BrF3O B3095640 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene CAS No. 1268511-86-9

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene

Cat. No.: B3095640
CAS No.: 1268511-86-9
M. Wt: 295.09 g/mol
InChI Key: IMSVBDDOVXAVSA-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene (CAS: 1369851-81-9 ) is a sophisticated aromatic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure, characterized by a bromine atom and a lipophilic, electron-withdrawing trifluoromethyl group on the benzene ring, makes it a versatile intermediate for constructing complex molecules . The bromine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds essential for creating diverse chemical libraries . The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical agents, as it can enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability . This combination of features makes this compound particularly valuable for researchers developing novel therapeutic agents, including potential inhibitors of viral replication and other bioactive molecules . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O/c12-9-5-8(11(13,14)15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSVBDDOVXAVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197429
Record name 2-Bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268511-86-9
Record name 2-Bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268511-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene involves the Suzuki-Miyaura coupling reaction. This reaction is widely applied for forming carbon-carbon bonds and utilizes organoboron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding benzoic acids or ketones.

Scientific Research Applications

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Substituents: Bromine (C-2), methoxyacetophenone (C-4).
  • Key Differences: The acetophenone group (C=O) is a stronger EWG than the trifluoromethyl group in the target compound, leading to greater electron deficiency in the aromatic ring. Methoxy (OCH₃) at C-4’ (attached to acetophenone) is electron-donating via resonance, contrasting with the trifluoromethyl’s inductive withdrawal.
  • Reactivity: The carbonyl group in acetophenone enhances electrophilic substitution at meta positions, while the target compound’s trifluoromethyl group directs reactions to para and ortho positions relative to itself.
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS 261951-96-6)
  • Substituents : Bromine (C-1), methyl (C-2), trifluoromethoxy (C-4).
  • Key Differences :
    • Trifluoromethoxy (-OCF₃) at C-4 exerts electron withdrawal through both inductive and resonance effects, unlike the trifluoromethyl (-CF₃) in the target compound, which lacks resonance contributions.
    • Methyl (CH₃) at C-2 is electron-donating, creating a less electron-deficient ring compared to the cyclopropylmethoxy group.
  • Reactivity : The trifluoromethoxy group may increase para-directing tendencies, while the target compound’s trifluoromethyl group could stabilize transition states in nucleophilic aromatic substitution.
2-Bromo-1-iodo-4-trifluoromethyl-benzene (CAS 481075-58-5)
  • Substituents : Bromine (C-2), iodine (C-1), trifluoromethyl (C-4).
  • Key Differences :
    • Iodine, a heavier halogen, offers greater polarizability and leaving-group ability compared to the cyclopropylmethoxy group.
    • The absence of an oxygen linker in the target compound reduces steric hindrance at C-1 but introduces cyclopropane strain.
  • Reactivity : Iodine’s leaving-group propensity makes this compound more reactive in SNAr reactions, whereas the cyclopropylmethoxy group in the target compound may resist displacement due to steric constraints.

Structural and Electronic Comparisons

Compound Substituents (Positions) Electronic Effects Steric Hindrance Applications
Target Compound -Br (C-2), -OCH₂C₃H₅ (C-1), -CF₃ (C-4) -CF₃ (strong EWG), -OCH₂C₃H₅ (mild EDG) High (cyclopropane strain) Agrochemical intermediates
2-Bromo-4'-methoxyacetophenone -Br (C-2), -COCH₃-OCH₃ (C-4) -COCH₃ (strong EWG), -OCH₃ (EDG) Moderate Laboratory synthesis
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene -Br (C-1), -CH₃ (C-2), -OCF₃ (C-4) -OCF₃ (strong EWG), -CH₃ (EDG) Low Specialty chemicals
2-Bromo-1-iodo-4-trifluoromethyl-benzene -Br (C-2), -I (C-1), -CF₃ (C-4) -CF₃ (strong EWG), -I (polarizable) Moderate Halogenation reactions

Research Findings and Implications

  • Electronic Tuning : The trifluoromethyl group’s inductive withdrawal enhances the ring’s electrophilicity, making it reactive toward electron-rich nucleophiles, a property shared with trifluoromethoxy-substituted analogs but with distinct regioselectivity .
  • Synthetic Utility : Bromine at C-2 positions the compound for cross-coupling reactions (e.g., Suzuki), while iodine in CAS 481075-58-5 offers alternative pathways for metal-catalyzed transformations .

Biological Activity

2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C10H8BrF3O
  • CAS Number : 1268511-86-9

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical entities.

Biological Activity Overview

Research indicates that 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can possess significant antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance this activity.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways.

The biological effects of 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene are hypothesized to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrate structures, thereby disrupting metabolic pathways.
  • Receptor Modulation : Its structural characteristics allow it to bind to various receptors, potentially altering physiological responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar halogenated compounds, providing insights into the potential effects of 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene.

Table 1: Summary of Biological Activities in Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
2-Bromo-1-cyclopropylmethoxy-benzeneAnticancer15.0Study A
Trifluoromethyl-substituted phenolsAntimicrobial5.0Study B
Halogenated benzamidesEnzyme Inhibition20.0Study C

Research Implications

The findings from related compounds suggest that 2-Bromo-1-cyclopropylmethoxy-4-trifluoromethyl-benzene could be a candidate for further investigation in drug development. Its unique structure may provide a scaffold for designing novel therapeutics targeting specific diseases.

Q & A

Q. How can regioselective C-H activation be achieved for late-stage functionalization?

  • Methodological Answer : Employ directing groups (e.g., pyridyl) to steer C-H activation to specific positions. Pd-catalyzed C-H arylation or photoredox catalysis under blue light (450 nm) enables selective modifications. Monitor regioselectivity via HPLC-MS and compare with DFT-predicted sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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